![molecular formula C18H19ClN2O4S B5717904 N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide](/img/structure/B5717904.png)
N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-isobutylbenzenesulfonohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as "CBX" and is known for its unique chemical structure, which makes it a valuable tool for investigating various biochemical and physiological processes. In
Mécanisme D'action
The mechanism of action of CBX is complex and varies depending on the specific application. In general, CBX functions by binding to specific target molecules and modulating their activity. For example, CBX has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in regulating gene expression. By inhibiting these enzymes, CBX can alter the expression of various genes and potentially impact cellular processes such as proliferation and differentiation. Similarly, CBX has been shown to inhibit the activity of carbonic anhydrases, which are enzymes involved in regulating pH balance in the body. By inhibiting these enzymes, CBX can potentially impact various physiological processes such as respiration and acid-base balance.
Biochemical and Physiological Effects:
CBX has been shown to have various biochemical and physiological effects, depending on the specific application. For example, CBX has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of tumors. CBX has also been shown to impact gene expression and cellular differentiation, which can potentially impact various physiological processes such as development and tissue repair. Additionally, CBX has been shown to impact pH balance in the body, which can potentially impact various physiological processes such as respiration and acid-base balance.
Avantages Et Limitations Des Expériences En Laboratoire
CBX has several advantages and limitations for lab experiments. One major advantage is its unique chemical structure, which makes it a valuable tool for investigating various biochemical and physiological processes. Additionally, CBX has been well-studied in the literature, and several modifications to the synthesis method have been reported to improve the yield and purity of the compound. However, one major limitation of CBX is its potential toxicity, which can impact the viability of cells and potentially confound experimental results. Additionally, CBX has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for research on CBX. One potential area of investigation is its role in modulating gene expression and cellular differentiation, which could have implications for various physiological processes such as development and tissue repair. Additionally, CBX could be investigated for its potential use as an anticancer agent, either alone or in combination with other drugs. Finally, CBX could be further modified to improve its solubility and reduce its toxicity, which could make it a more valuable tool for investigating various biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of CBX involves the reaction of 6-chloro-1,3-benzodioxole-5-carbaldehyde with isobutylbenzenesulfonylhydrazide in the presence of a suitable catalyst. The resulting product is then purified using various chromatographic techniques to obtain the final compound in high purity. The synthesis of CBX has been well-established in the literature, and several modifications to the process have been reported to improve the yield and purity of the compound.
Applications De Recherche Scientifique
CBX has been widely used in scientific research due to its unique chemical structure and potential applications in various fields. It has been studied for its role in inhibiting the activity of certain enzymes, such as histone deacetylases and carbonic anhydrases. CBX has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells. Additionally, CBX has been used as a fluorescent probe to study the binding interactions of various biomolecules, such as proteins and nucleic acids.
Propriétés
IUPAC Name |
N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-4-(2-methylpropyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-12(2)7-13-3-5-15(6-4-13)26(22,23)21-20-10-14-8-17-18(9-16(14)19)25-11-24-17/h3-6,8-10,12,21H,7,11H2,1-2H3/b20-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQABRNURTPWLQC-KEBDBYFISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC3=C(C=C2Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-4-(2-methylpropyl)benzenesulfonohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl {4-[(2-fluorobenzoyl)amino]phenyl}acetate](/img/structure/B5717829.png)
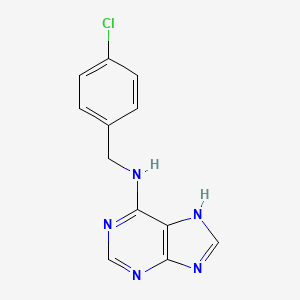

![2-oxo-1,2,5,6,7,8,9,10,11,12,13,14-dodecahydrocyclododeca[b]pyridine-3-carboxylic acid](/img/structure/B5717846.png)
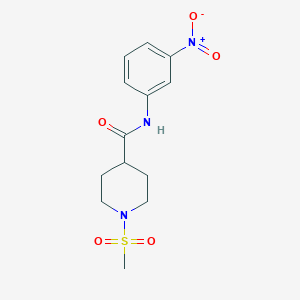
![2-[5-(2-nitrovinyl)-2-furyl]benzonitrile](/img/structure/B5717868.png)
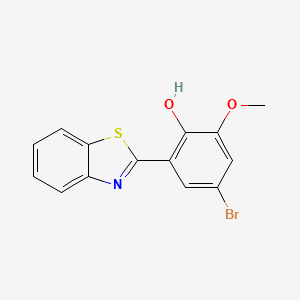
![4-[5-(2,5-dimethylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5717891.png)
![1-(methylsulfonyl)-4-[4-(methylthio)benzyl]piperazine](/img/structure/B5717896.png)
![N-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]isonicotinamide](/img/structure/B5717908.png)
![4-({[5-(4-fluorophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5717910.png)
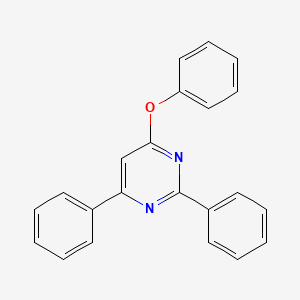
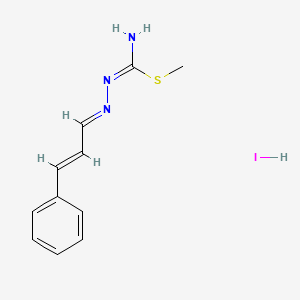
![N-(3-chloro-2-methylphenyl)-N'-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]guanidine](/img/structure/B5717930.png)